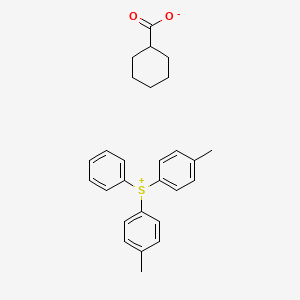

Bis(4-methylphenyl)(phenyl)sulfanium cyclohexanecarboxylate

Beschreibung

Bis(4-methylphenyl)(phenyl)sulfanium cyclohexanecarboxylate is a sulfonium salt featuring a triaryl-substituted sulfanium cation paired with a cyclohexanecarboxylate anion. Sulfonium salts are widely utilized in organic synthesis, photopolymerization, and electronics manufacturing as photoacid generators (PAGs) due to their ability to release strong acids upon irradiation . The structural uniqueness of this compound lies in its cation, which combines two 4-methylphenyl groups and one phenyl group, and its anion, a cyclohexanecarboxylate. This combination may influence properties such as solubility, thermal stability, and acid-release efficiency compared to other sulfonium salts.

Eigenschaften

CAS-Nummer |

666857-01-8 |

|---|---|

Molekularformel |

C27H30O2S |

Molekulargewicht |

418.6 g/mol |

IUPAC-Name |

bis(4-methylphenyl)-phenylsulfanium;cyclohexanecarboxylate |

InChI |

InChI=1S/C20H19S.C7H12O2/c1-16-8-12-19(13-9-16)21(18-6-4-3-5-7-18)20-14-10-17(2)11-15-20;8-7(9)6-4-2-1-3-5-6/h3-15H,1-2H3;6H,1-5H2,(H,8,9)/q+1;/p-1 |

InChI-Schlüssel |

DWWLOPHNSGCBCX-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)C.C1CCC(CC1)C(=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methylphenyl)(phenyl)sulfanium cyclohexanecarboxylate typically involves the reaction of 4-methylphenyl compounds with phenylsulfanium ions under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Bis(4-methylphenyl)(phenyl)sulfanium cyclohexanecarboxylate may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the compound meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Bis(4-methylphenyl)(phenyl)sulfanium Cyclohexanecarboxilat hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für die Herstellung anderer komplexer Moleküle verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, insbesondere in der Medikamentenentwicklung.

Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Herstellung von fortgeschrittenen Materialien wie Polymeren und Beschichtungen verwendet.

Wirkmechanismus

Der Mechanismus, durch den Bis(4-methylphenyl)(phenyl)sulfanium Cyclohexanecarboxilat seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Das Sulfanium-Ion kann mit nukleophilen Stellen in biologischen Molekülen interagieren, was zu verschiedenen biochemischen Effekten führt. Die beteiligten Wege können die Hemmung der Enzymaktivität oder die Störung zellulärer Prozesse umfassen, abhängig von der jeweiligen Anwendung.

Wissenschaftliche Forschungsanwendungen

Bis(4-methylphenyl)(phenyl)sulfanium cyclohexanecarboxylate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which Bis(4-methylphenyl)(phenyl)sulfanium cyclohexanecarboxylate exerts its effects involves interactions with specific molecular targets. The sulfanium ion can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares Bis(4-methylphenyl)(phenyl)sulfanium cyclohexanecarboxylate with structurally related sulfonium and iodonium salts, focusing on cation/anion composition, applications, and regulatory considerations.

Table 1: Structural and Functional Comparison of Sulfonium/Iodonium Salts

| Compound Name | Cation Structure | Anion Type | Key Applications | Regulatory Status (RoHS) |

|---|---|---|---|---|

| Bis(4-methylphenyl)(phenyl)sulfanium cyclohexanecarboxylate | Two 4-methylphenyl, one phenyl | Cyclohexanecarboxylate | Potential PAG, synthesis | Not listed in RoHS |

| Triphenylsulfanium perfluorobutane sulfonate | Three phenyl groups | Perfluorobutanesulfonate | Electronics, photoresists | Restricted under RoHS |

| Dimethyl(phenyl)sulfanium perfluorobutanesulfonate | Two methyl, one phenyl | Perfluorobutanesulfonate | Industrial PAGs | Restricted under RoHS |

| Bis(4-t-butylphenyl)iodonium perfluorobutanesulfonate | Two 4-t-butylphenyl groups (iodonium) | Perfluorobutanesulfonate | High-performance PAGs | Restricted under RoHS |

Cation Modifications and Functional Implications

Aryl Substitution :

- The 4-methylphenyl groups in the target compound may enhance steric bulk and thermal stability compared to simpler cations like dimethyl(phenyl)sulfanium . However, this substitution could reduce solubility in polar solvents relative to cations with smaller alkyl groups.

- Triphenylsulfanium (three phenyl groups) offers high symmetry and stability but may exhibit slower acid-release kinetics due to reduced electron-withdrawing effects compared to methyl-substituted analogs .

Iodonium vs. Sulfanium Salts :

Anion Effects on Performance and Environmental Impact

- Perfluorobutanesulfonate (PFBS) Anions :

- Cyclohexanecarboxylate Anion: The cyclohexanecarboxylate anion in the target compound is less acidic than PFBS, which may limit its utility in high-performance photoresists. However, its non-fluorinated structure suggests improved environmental compatibility and reduced regulatory scrutiny .

Application-Specific Considerations

- Electronics Manufacturing :

- PFBS-based salts dominate due to superior acid strength, but the target compound’s cyclohexanecarboxylate anion could find niche use in eco-friendly photoresists or low-toxicity applications.

- Thermal Stability :

- The 4-methylphenyl groups in the target compound likely enhance thermal stability (>200°C) compared to dimethyl(phenyl)sulfanium salts, aligning with trends observed in aryl-substituted sulfonium salts .

Biologische Aktivität

Bis(4-methylphenyl)(phenyl)sulfanium cyclohexanecarboxylate is a sulfonium compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, characterization, and biological effects, particularly focusing on cytotoxicity and antimicrobial properties.

Synthesis and Characterization

The synthesis of Bis(4-methylphenyl)(phenyl)sulfanium cyclohexanecarboxylate typically involves the reaction of 4-methylphenyl and phenyl groups with a sulfonium precursor, followed by cyclohexanecarboxylic acid esterification. Characterization methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are commonly employed to confirm the structure and purity of the compound.

Cytotoxicity

Recent studies have explored the cytotoxic effects of various sulfonium compounds, including derivatives similar to Bis(4-methylphenyl)(phenyl)sulfanium cyclohexanecarboxylate. For instance, a study evaluated the cytotoxicity of thiolated nanoparticles in human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined to assess potency against these cell lines. While specific data on Bis(4-methylphenyl)(phenyl)sulfanium cyclohexanecarboxylate is limited, related compounds have shown promising results:

| Compound Type | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiolated Nanoparticles | HepG2 | 19.7 |

| Thiolated Nanoparticles | MCF-7 | 10.5 |

These findings suggest that modifications in the sulfonium structure can lead to varying degrees of cytotoxicity.

Antimicrobial Activity

The antimicrobial properties of sulfonium compounds have also been investigated. A study highlighted that certain sulfonium derivatives exhibited significant antibacterial activity against various strains. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

- Cytotoxicity in Cancer Research : A study on a related sulfonium compound demonstrated its effectiveness in inhibiting cell growth in MCF-7 cells, showing an IC50 value in the low micromolar range. This suggests potential applications in targeted cancer therapies.

- Antimicrobial Efficacy : Another study focusing on sulfonium compounds revealed that they could inhibit the growth of Gram-positive bacteria effectively. The structure-activity relationship indicated that increasing hydrophobicity enhanced antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.